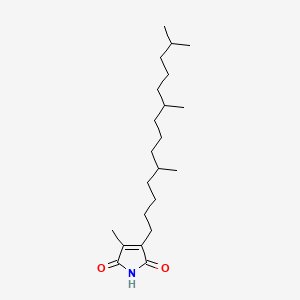![molecular formula C8H17NO B13794885 2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
2-Butanone, 3-[methyl(1-methylethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a methyl(1-methylethyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) can be achieved through several methods. One common approach involves the reaction of 2-butanone with methyl(1-methylethyl)amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ketones.
科学的研究の応用
2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Butanone: A simpler ketone with similar reactivity but lacking the amino group.
3-Methyl-2-butanone: A structural isomer with different physical and chemical properties.
N-Methyl-2-butanone: Another related compound with a different substitution pattern.
Uniqueness
2-Butanone,3-[methyl(1-methylethyl)amino]-(9ci) is unique due to the presence of both a ketone and an amino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
3-[methyl(propan-2-yl)amino]butan-2-one |
InChI |
InChI=1S/C8H17NO/c1-6(2)9(5)7(3)8(4)10/h6-7H,1-5H3 |
InChIキー |
LKQJQPQSMXXUGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)C(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
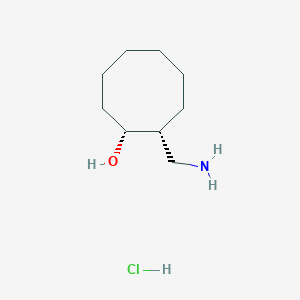
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
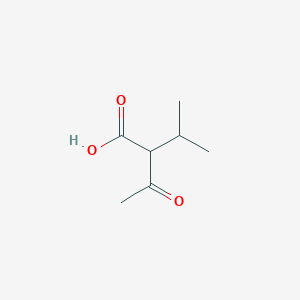
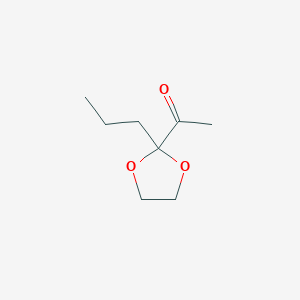
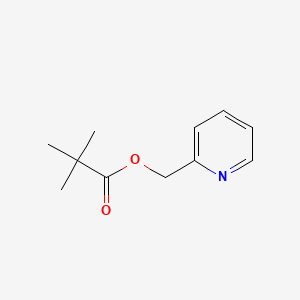
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)

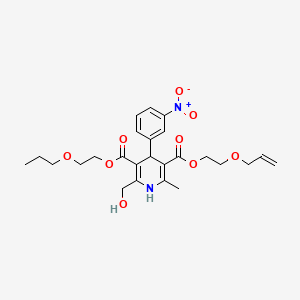
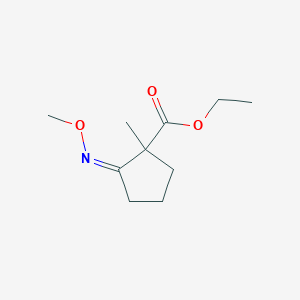


![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
